Thiencarbazone-methyl

Description

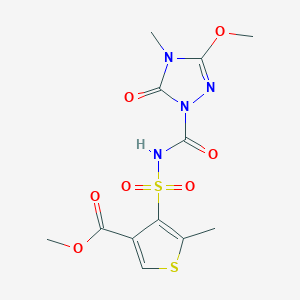

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKZXGDFSCCXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058275 | |

| Record name | Thiencarbazone-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317815-83-1 | |

| Record name | Thiencarbazone-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiencarbazone-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiencarbazone-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIENCARBAZONE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiencarbazone-Methyl's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiencarbazone-methyl is a potent herbicide belonging to the sulfonylamino-carbonyl-triazolinone (SCT) chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's action on ALS, including its binding kinetics, the affected biochemical pathways, and the structural basis of its inhibitory activity. Detailed experimental protocols for key assays and quantitative data on enzyme inhibition are presented to facilitate further research and development in this area.

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants, fungi, and bacteria.[1][2] This pathway is absent in animals, making ALS an ideal target for the development of selective herbicides with low mammalian toxicity.[3][4] this compound is a highly effective herbicide that targets ALS, leading to the cessation of BCAA synthesis, subsequent growth inhibition, and ultimately, plant death.[3][5] Understanding the precise mechanism of its action is crucial for developing new herbicidal compounds and managing the evolution of herbicide resistance in weed populations.

The Branched-Chain Amino Acid Biosynthesis Pathway and the Role of Acetolactate Synthase

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and α-ketobutyrate. ALS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, the precursor for valine and leucine, and the condensation of one molecule of pyruvate with one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, the precursor for isoleucine.[1][6] This enzymatic step is the primary target of this compound.

Molecular Mechanism of this compound Action

This compound acts as a potent and specific inhibitor of the ALS enzyme.[5] It binds to a site on the enzyme that is distinct from the active site, suggesting a non-competitive or uncompetitive mode of inhibition.[4] This binding event allosterically alters the enzyme's conformation, preventing the binding of its natural substrates, pyruvate and α-ketobutyrate.[1]

Crystal structure analysis of Arabidopsis thaliana ALS in complex with this compound has revealed that the herbicide binds within a channel leading to the active site.[1] The triazolinone ring of this compound is inserted deepest into this channel. This binding also induces a modification of the essential cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP), to thiamine 2-thiazolone diphosphate, further contributing to the inhibition of the enzyme.[1]

Quantitative Inhibition Data

| Parameter | Description | Typical Value Range for Potent ALS Inhibitors |

| IC50 | The concentration of inhibitor required to reduce the enzymatic activity by 50%. | Low nM to µM range[4] |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Low nM to µM range |

Experimental Protocols

Acetolactate Synthase (ALS) Extraction and Purification

A detailed protocol for the extraction and partial purification of ALS from plant tissues is outlined below.

Protocol:

-

Homogenization: Harvest young, actively growing plant tissue and homogenize in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM EDTA, 10% (v/v) glycerol, 1 mM PMSF, and 10 mM β-mercaptoethanol).

-

Centrifugation: Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-50%. Stir for 30 minutes at 4°C.

-

Pellet Collection: Centrifuge the solution at 20,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of assay buffer.

-

Dialysis: Dialyze the resuspended pellet against the assay buffer overnight at 4°C to remove excess ammonium sulfate. The resulting solution contains partially purified ALS for use in activity assays.

ALS Activity Assay

The activity of ALS is typically measured by quantifying the amount of acetolactate produced. A common method involves the acid-catalyzed decarboxylation of acetolactate to acetoin, which can then be detected colorimetrically.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Enzyme Addition: Add the partially purified ALS enzyme solution to the reaction mixture to initiate the reaction. For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Decarboxylation: Stop the reaction by adding sulfuric acid (e.g., to a final concentration of 1% v/v). Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Color Development: Add a solution of α-naphthol and creatine and incubate at room temperature for 15 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance of the solution at 530 nm. The amount of acetoin, and thus the ALS activity, can be determined by comparison to a standard curve.

Consequences of ALS Inhibition

The inhibition of ALS by this compound has several downstream consequences that contribute to its herbicidal effect:

-

Depletion of Branched-Chain Amino Acids: The primary effect is the rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[7][8]

-

Inhibition of Protein Synthesis: As essential components of proteins, the lack of BCAAs halts protein synthesis, leading to a cessation of cell division and growth.[8]

-

Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of α-ketobutyrate, which can be toxic at high concentrations.[8]

-

Disruption of Overall Plant Metabolism: The lack of BCAAs and the accumulation of toxic intermediates have widespread effects on plant metabolism, eventually leading to senescence and death.[7]

Conclusion

This compound is a highly effective herbicide that functions through the potent and specific inhibition of acetolactate synthase. Its mechanism of action involves binding to a regulatory site on the enzyme, leading to conformational changes and the modification of the ThDP cofactor, which ultimately blocks the biosynthesis of essential branched-chain amino acids. The detailed understanding of this mechanism, supported by the experimental protocols provided, is essential for the continued development of novel herbicides and for implementing strategies to mitigate the evolution of herbicide resistance.

References

- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. researchgate.net [researchgate.net]

Thiencarbazone-methyl: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is utilized for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds, primarily in corn and wheat cultivation.[3][4] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and metabolism of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a thiophene (B33073) ring linked to a triazolinone heterocycle through a sulfonylurea bridge.

Figure 1: Chemical structure of this compound.Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl 4-[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl]-5-methylthiophene-3-carboxylate | [5] |

| CAS Number | 317815-83-1 | [6] |

| Molecular Formula | C₁₂H₁₄N₄O₇S₂ | [1][6] |

| Molecular Weight | 390.39 g/mol | [1][6] |

| SMILES String | COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)N2N=C(OC)N(C)C2=O | |

| InChI Key | XSKZXGDFSCCXQX-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | 205 - 206 °C | [7][8] | |

| Boiling Point | Decomposes before boiling | [8] | |

| Water Solubility | 72 mg/L | Unbuffered, 20 °C | [7][9] |

| 172 mg/L | pH 4, 20 °C | [7][9] | |

| 436 mg/L | pH 7, 20 °C | [7][8][9] | |

| 417 mg/L | pH 9, 20 °C | [7][9] | |

| Solubility in Organic Solvents (g/L at 20 °C) | |||

| Ethanol | 0.23 | [7][9] | |

| n-Hexane | 0.00015 | [7] | |

| Toluene | 0.19 | [7] | |

| Dichloromethane | 100-120 | [7] | |

| Acetone | 9.54 | [7][9] | |

| Ethyl acetate | 2.19 | [7][9] | |

| Dimethyl sulfoxide | 29.15 | [7][9] | |

| Vapor Pressure | 8.8 x 10⁻¹⁴ Pa | 20 °C (extrapolated) | [7] |

| pKa (Dissociation Constant) | 3.0 | 20 °C | [7][9] |

| Octanol-Water Partition Coefficient (log Kow) | -0.13 | pH 4, 24 °C | [7] |

| -1.98 | pH 7, 24 °C | [7][8] | |

| -2.14 | pH 9, 23 °C | [7] |

Herbicidal Mode of Action

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][7][8][10] This enzyme catalyzes the first common step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[8][9] By blocking ALS, this compound depletes the plant of these vital amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.[8] This mode of action is characteristic of sulfonylurea herbicides.[9]

Figure 2: Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol provides a general methodology for determining the inhibitory effect of a compound on ALS enzyme activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.

2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, reaction buffer, and necessary cofactors. b. Add various concentrations of this compound (or other test inhibitors) to the reaction mixture. A control with no inhibitor should be included. c. Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate). d. Incubate the mixture at a specific temperature for a set period. e. Stop the reaction by adding sulfuric acid. f. The product of the ALS reaction, acetolactate, is converted to acetoin (B143602) by acid decarboxylation. g. Quantify the amount of acetoin produced, typically through a colorimetric reaction with creatine (B1669601) and α-naphthol, measured using a microplate reader.

3. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.

Figure 3: A representative experimental workflow for an in vitro ALS inhibition assay.

Metabolism of this compound

The metabolism of this compound in plants and soil is a key factor in its selectivity and environmental persistence. In tolerant plants like corn, this compound is rapidly metabolized, whereas in susceptible weed species, it is metabolized much more slowly or not at all.[5]

The primary metabolic pathways involve hydrolysis and subsequent modifications. One major route begins with the hydrolysis of the urea (B33335) bridge, releasing the thiophene-sulfonamide moiety. This is followed by hydrolysis of the methyl ester to form the corresponding carboxylic acid, which can then cyclize to form thienosaccharine.[8] An alternative pathway involves the hydrolysis of this compound to its 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MMT) derivative.[8]

Identified metabolites of this compound include:

-

MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)[3][8]

-

BYH 18636-carboxylic acid[3]

-

BYH 18636-sulfonamide[3]

The detoxification of sulfonylurea herbicides in plants often involves cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).[2][7][9] While specific enzymes responsible for this compound metabolism have not been detailed in the reviewed literature, these enzyme families are likely involved in its degradation in tolerant species.

Figure 4: Known metabolic pathways of this compound.

Experimental Methodologies for Metabolism Studies

Detailed experimental protocols for the metabolism of this compound were not available in the public domain literature reviewed. However, general methodologies for studying herbicide metabolism in plants and soil typically involve the following:

-

Use of Radiolabeled Compounds: Studies on the absorption, translocation, and metabolism of herbicides frequently utilize radiolabeled molecules, such as ¹⁴C-Thiencarbazone-methyl. This allows for the tracing and quantification of the parent compound and its metabolites within the plant or soil matrix.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent herbicide and its various metabolites.

-

Soil Degradation Studies: Laboratory and field studies are conducted to determine the rate and pathway of herbicide degradation in different soil types under various environmental conditions (e.g., temperature, moisture). This often involves incubating soil treated with the herbicide and analyzing for the disappearance of the parent compound and the appearance of metabolites over time.

Conclusion

This compound is a highly effective herbicide with a well-defined mode of action targeting the ALS enzyme. Its physicochemical properties, particularly its pH-dependent water solubility and low vapor pressure, influence its environmental behavior. The selectivity of this compound is largely attributed to the differential metabolic rates between crop plants and target weeds. While the primary metabolic pathways have been elucidated, further research into the specific enzymes involved and detailed experimental protocols would provide a more complete understanding of its fate in the environment. This technical guide provides a foundational understanding of the chemical and biological properties of this compound for researchers and professionals in the fields of agricultural science and drug development.

References

- 1. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 2. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]

- 5. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]

- 6. ovid.com [ovid.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

The Synthesis and Discovery of Thiencarbazone-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonylamino-carbonyl-triazolinone (SACT) chemical class.[1] It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, most notably corn and wheat.[2][3] This technical guide provides an in-depth overview of the synthesis pathway of this compound, detailed experimental protocols, and a summary of its discovery and mode of action.

Discovery and Mode of Action

This compound was developed to provide broad-spectrum weed control with both foliar and residual activity.[4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[2] By blocking ALS, this compound deprives the target weeds of these vital amino acids, leading to a cessation of growth and eventual death.[2] This mode of action is highly selective as the ALS enzyme is not present in mammals.[5]

Signaling Pathway of ALS Inhibition

The following diagram illustrates the biochemical pathway affected by this compound.

Synthesis Pathway

The commercial synthesis of this compound is achieved through the coupling of two key precursors: methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. A notable advancement in its synthesis is the development of a one-pot reaction, which offers high purity and yield.

Overall Synthesis Reaction

Experimental Protocols

Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

This precursor is synthesized via a two-step process involving chlorosulfonation followed by esterification.

Protocol:

-

4-Methylthiophene-3-carboxylic acid is reacted with chlorosulfonic acid at a controlled temperature of 0–5°C to introduce the chlorosulfonyl group.

-

The resulting intermediate is then esterified with methanol (B129727) in the presence of sulfuric acid to yield methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate.

A reported yield for this synthesis is 81%.

Synthesis of 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This precursor can be prepared by reacting hydrazino-formic acid phenyl ester with an equimolar amount of O,N,N-trimethylimino-carbonate.

One-Pot Synthesis of this compound

This method provides a direct route to this compound with high purity and yield.

Protocol:

-

In a reaction vessel, charge 25.4 g of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, 13 g of sodium cyanate (B1221674) (NaOCN), 12.9 g of N-methylimidazole, and 12.9 g of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in 200 ml of acetonitrile.

-

Heat the mixture to 70°C and stir for 12 hours.

-

Cool the reaction mixture to 20°C.

-

Filter the precipitate and wash with 50 ml of 10% HCl followed by 100 ml of water.

-

Dry the resulting solid at 50°C to obtain this compound.

Experimental Workflow

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

| Parameter | Value |

| Starting Material | 4-Methylthiophene-3-carboxylic acid |

| Chlorosulfonating Agent | Chlorosulfonic acid |

| Reaction Temperature | 0–5°C |

| Esterification Agent | Methanol with Sulfuric Acid |

| Reported Yield | 81% |

Table 2: One-Pot Synthesis of this compound

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | 254.71 | 25.4 | ~0.1 |

| Sodium Cyanate (NaOCN) | 65.01 | 13.0 | ~0.2 |

| N-methylimidazole | 82.10 | 12.9 | ~0.16 |

| 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 129.12 | 12.9 | ~0.1 |

| Reaction Parameter | Value |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Reaction Time | 12 hours |

| Yield | 84.4% of theory |

| Purity | 98% |

Conclusion

The synthesis of this compound has been optimized to an efficient one-pot process, providing high yields and purity. Its targeted mode of action as an ALS inhibitor makes it an effective and selective herbicide for modern agriculture. This guide provides researchers and professionals in the field with the core technical information regarding its synthesis and biochemical activity.

References

Thiencarbazone-Methyl: A Technical Guide for Weed Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2][4][5] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species. This compound offers both pre- and post-emergence activity against a broad spectrum of grass and broadleaf weeds, making it a valuable tool in integrated weed management programs, particularly in corn and wheat.[4][6] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its herbicidal efficacy, experimental protocols for its evaluation, and its biochemical pathways.

Data Presentation

Herbicidal Efficacy

The efficacy of this compound, often in combination with other active ingredients and safeners, has been evaluated in numerous field and greenhouse studies. The following tables summarize the quantitative data on its weed control spectrum.

Table 1: Pre-emergence Efficacy of this compound Based Herbicide Programs

| Weed Species | Common Name | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Reference |

| Amaranthus retroflexus | Redroot Pigweed | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |

| Amaranthus blitoides | Prostrate Pigweed | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |

| Portulaca oleraceae | Common Purslane | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |

| Echinochloa crus-galli | Barnyardgrass | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |

| Chenopodium album | Common Lambsquarters | This compound + Isoxaflutole + Cyprosulfamide | 145.5 + 225 + 150 | 75-88 | [7] |

| Sorghum halepense | Johnsongrass | This compound + Isoxaflutole | 30 + 80 | 74-76 | [8] |

| Ipomoea hederacea | Ivyleaf Morningglory | This compound + Isoxaflutole | 30 + 80 | >90 (4 WAP) | [8] |

| Amaranthus palmeri | Palmer Amaranth | This compound + Isoxaflutole | 30 + 80 | >90 (4 WAP) | [8] |

Table 2: Post-emergence Efficacy of this compound Based Herbicide Programs

| Weed Species | Common Name | Growth Stage | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Reference |

| Brassica napus | Canola | BBCH 14 & 16 | Foramsulfuron (B69221) + this compound | 25 + 15 to 50 + 30 | ~100 | [9] |

| Galium aparine | Cleavers | BBCH 14 & 16 | Foramsulfuron + this compound | 25 + 15 to 50 + 30 | ~100 | [9] |

| Chenopodium album | Common Lambsquarters | BBCH 14 & 16 | Foramsulfuron + this compound | 50 + 30 | ~95 | [9] |

| Matricaria chamomilla | Wild Chamomile | BBCH 14 & 16 | Foramsulfuron + this compound | 50 + 30 | Reduced at later stages | [9] |

| Polygonum convolvulus | Wild Buckwheat | BBCH 14 & 16 | Foramsulfuron + this compound | 50 + 30 | Reduced at later stages | [9] |

| Physalis divaricate | Groundcherry | - | Foramsulfuron + Iodosulfuron + this compound | 30 + 1 + 10 | 70-85 | [7] |

Table 3: Application Rates of this compound

| Application Timing | Crop | Rate per Single Application (g a.i./ha) | Maximum Seasonal Dose (g a.i./ha) | Reference |

| Pre-emergence | Corn | 22 - 45 | 45 | [2][3] |

| Post-emergence | Corn | 10 - 15 | 45 | [2][3] |

| Post-emergence | Corn | 8 - 15 | - | [6] |

| Soil-applied | Corn | up to 37 | - | [6] |

Experimental Protocols

Greenhouse Bioassay for Herbicidal Efficacy

A standardized greenhouse bioassay is crucial for evaluating the herbicidal activity of this compound under controlled conditions.

1. Plant Material and Growth Conditions:

-

Weed Species: Procure certified seeds of target weed species.

-

Soil: Utilize a consistent, sterilized sandy loam or silt loam soil mix. A common composition is a 2:1:1 mixture of soil, sand, and peat moss.

-

Pots: Use 10-cm diameter plastic pots with drainage holes.

-

Greenhouse Conditions: Maintain a temperature of 25/20°C (day/night) with a 16-hour photoperiod supplemented with artificial lighting (e.g., sodium vapor lamps) to achieve a light intensity of approximately 400 µmol/m²/s. Relative humidity should be maintained at 60-70%. Water plants as needed to maintain adequate soil moisture.[10][11]

2. Herbicide Application:

-

Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent like acetone, with a small amount of surfactant (e.g., 0.25% v/v non-ionic surfactant) to aid in dispersion.

-

Application Rates: Prepare serial dilutions from the stock solution to achieve a range of application rates that bracket the expected effective dose. A typical range for dose-response studies would be 0, 5, 10, 20, 40, and 80 g a.i./ha.

-

Application Method: Apply the herbicide solution uniformly to the soil surface for pre-emergence trials or to the foliage of plants at a specific growth stage (e.g., 2-4 leaf stage) for post-emergence trials, using a calibrated cabinet sprayer equipped with a flat-fan nozzle. The spray volume should be consistent, typically 200 L/ha.

3. Experimental Design and Data Collection:

-

Design: The experiment should be arranged in a completely randomized design with at least four replications per treatment.

-

Data Collection: At 14 to 21 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.[10]

4. Data Analysis:

-

Calculate the percent growth reduction relative to the untreated control.

-

Analyze the data using analysis of variance (ANOVA) and perform a non-linear regression (e.g., log-logistic model) to determine the GR₅₀ (the herbicide rate causing 50% growth reduction).

Field Trial Protocol

Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.

1. Site Selection and Preparation:

-

Select a field with a natural and uniform infestation of the target weed species.

-

Conduct standard seedbed preparation practices for the crop to be planted (e.g., corn).

2. Experimental Design and Plot Layout:

-

Use a randomized complete block design with 3 to 4 replications.

-

Individual plot sizes should be a minimum of 3 meters wide by 10 meters long to minimize edge effects.

3. Herbicide Application:

-

Apply commercial formulations of this compound and its tank-mix partners using a CO₂-pressurized backpack sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) through flat-fan nozzles.[7]

-

Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and soil moisture.

4. Data Collection:

-

Weed Control: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 DAT) for each species on a scale of 0% (no control) to 100% (complete control) relative to the untreated plots.

-

Crop Injury: Visually assess crop injury on a similar 0-100% scale, where 0 is no injury and 100 is crop death.

-

Weed Density and Biomass: At a specified time point, count the number of weeds per unit area (e.g., 0.25 m²) and harvest the above-ground weed biomass from the same area. Dry the biomass to a constant weight.

-

Crop Yield: At crop maturity, harvest the grain from the center rows of each plot and adjust the yield to a standard moisture content.[7]

5. Data Analysis:

-

Subject the data to ANOVA and use a means separation test (e.g., Fisher's Protected LSD at p ≤ 0.05) to determine significant differences between treatments.[7]

Absorption, Translocation, and Metabolism Studies using ¹⁴C-Thiencarbazone-methyl

These studies are critical for understanding the physiological and biochemical basis of this compound's selectivity and efficacy.

1. Plant Material and Growth:

-

Grow both crop (e.g., corn) and weed species in a controlled environment as described in the greenhouse bioassay protocol.

2. Application of ¹⁴C-Thiencarbazone-methyl:

-

Synthesize or procure radiolabeled ¹⁴C-thiencarbazone-methyl.

-

Prepare a treatment solution containing a known concentration of ¹⁴C-thiencarbazone-methyl, formulated with adjuvants as in commercial products.

-

Using a microsyringe, apply a small, precise volume (e.g., 10 µL) of the radiolabeled solution as discrete droplets to the adaxial surface of a fully expanded leaf.[12]

3. Absorption Measurement:

-

At various time points after application (e.g., 6, 12, 24, 48 hours), excise the treated leaf.

-

Wash the leaf surface with a solution (e.g., 10% methanol (B129727) in water) to remove unabsorbed herbicide.

-

Quantify the radioactivity in the leaf wash using liquid scintillation spectrometry (LSS).

-

The amount of absorbed ¹⁴C is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.

4. Translocation Analysis:

-

After the leaf wash, section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Combust the dried plant sections in a biological oxidizer to capture the evolved ¹⁴CO₂.

-

Quantify the radioactivity in each section using LSS to determine the distribution of the absorbed herbicide within the plant.[13]

5. Metabolism Analysis:

-

Extract metabolites from plant tissues using a suitable solvent system (e.g., acetonitrile:water).

-

Analyze the extracts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Weed Resistance Management

The repeated use of herbicides with the same mode of action, such as ALS inhibitors, can lead to the selection of resistant weed biotypes.[14][15][16][17] To ensure the long-term efficacy of this compound, integrated weed management strategies are essential.

-

Herbicide Rotation: Rotate this compound with herbicides from different mode-of-action groups.[18]

-

Tank Mixtures: Use this compound in tank mixtures with other effective herbicides that have different modes of action.[14]

-

Cultural Practices: Employ cultural practices such as crop rotation, tillage, and cover crops to manage weed populations.[14]

-

Scouting and Monitoring: Regularly scout fields to identify and manage weed escapes before they set seed.[18]

-

Adherence to Labeled Rates: Always use herbicides at the recommended label rates to ensure effective weed control and minimize the selection pressure for resistance.

Tank-Mixing and Adjuvants

The performance of this compound can be influenced by tank-mix partners and adjuvants.

-

Compatibility: Before tank-mixing this compound with other pesticides, a jar test is recommended to ensure physical compatibility.[19][20] This involves mixing the products in the correct proportions in a clear container to observe for any signs of incompatibility such as precipitation, flocculation, or separation.[21] The general mixing order (A.P.P.L.E.S. acronym) should be followed: Ammonium sulfate, water-soluble packets, dry formulations, liquid flowables, emulsifiable concentrates, and finally solutions and surfactants.[19]

-

Adjuvants: The addition of adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), can improve the efficacy of post-emergence applications of this compound by enhancing spray retention, spreading, and absorption.[22][23] The specific adjuvant and its rate will depend on the target weed, environmental conditions, and the tank-mix partners. Always consult the product label for specific adjuvant recommendations.[24]

Conclusion

This compound is an effective herbicide for the control of a wide range of grass and broadleaf weeds in various cropping systems. Its mode of action as an ALS inhibitor provides a valuable tool for weed management. However, to maintain its efficacy and mitigate the development of herbicide resistance, it is crucial to employ integrated weed management strategies, including herbicide rotation, tank-mixing, and appropriate cultural practices. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound, facilitating further research and the development of sustainable weed control programs.

References

- 1. smallgrains.wsu.edu [smallgrains.wsu.edu]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. solechem.eu [solechem.eu]

- 5. Thiencarbazone Herbicide | Solutions Pest & Lawn [solutionsstores.com]

- 6. ncwss.org [ncwss.org]

- 7. Efficacy of this compound+isoxaflutole +cyprosulfamide as compared with common herbicides for weed control in corn (Zea mays L.)) [aj.areeo.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of foramsulfuron + this compound towards different development stages of weed species in sugar beet cultivation | sugarindustry.info [sugarindustry.info]

- 10. benchchem.com [benchchem.com]

- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. ALS Resistance Affects Herbicide Decisions | Crop Science US [cropscience.bayer.us]

- 15. Distribution and management of herbicide resistance in broad-leaved weeds | AHDB [ahdb.org.uk]

- 16. researchgate.net [researchgate.net]

- 17. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]

- 18. Acetolactate Synthase (ALS) Inhibitor Resistance in Wisconsin Giant Ragweed – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]

- 19. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]

- 20. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 21. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 22. assets.ctfassets.net [assets.ctfassets.net]

- 23. srcoop.com [srcoop.com]

- 24. researchgate.net [researchgate.net]

Preliminary Studies on Thiencarbazone-Methyl Herbicidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2][3] It is utilized for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.[1][2][3] This technical guide provides an in-depth overview of the preliminary studies on the herbicidal activity of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] This inhibition leads to a deficiency of these essential amino acids, which are vital for protein synthesis and overall plant growth. The subsequent starvation for these amino acids disrupts protein synthesis and cell growth, ultimately leading to plant death.[5]

Signaling Pathway of this compound Herbicidal Action

The herbicidal effect of this compound is not merely a result of amino acid depletion but also involves a complex signaling cascade that regulates plant metabolism and growth in response to nutrient stress. The depletion of branched-chain amino acids acts as a starvation signal that leads to the activation of the Sucrose non-fermenting 1-Related protein Kinase 1 (SnRK1) pathway and the inhibition of the Target of Rapamycin (TOR) pathway.[4][6][7]

SnRK1 acts as a crucial energy sensor in plants, being activated under conditions of low energy and nutrient deprivation.[6] Its activation promotes catabolic processes to generate energy and represses anabolic, energy-consuming processes such as protein synthesis and cell growth.[6] Conversely, the TOR kinase is a central regulator of cell growth and proliferation, and its activity is promoted by nutrient availability.[4][7] Inhibition of TOR by amino acid starvation further halts growth-related processes.

Quantitative Data on Herbicidal Efficacy

The herbicidal efficacy of this compound has been evaluated in numerous greenhouse and field studies against a variety of weed species. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: Efficacy of this compound on Various Weed Species (Post-emergence)

| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control | Days After Treatment (DAT) | Study Type |

| Polygonum convolvulus | Wild Buckwheat | 2.1 (ED50) | 50 | - | Greenhouse |

| Amaranthus retroflexus | Redroot Pigweed | 15 | >95 | 28 | Field |

| Chenopodium album | Common Lambsquarters | 15 | 80-90 | 28 | Field |

| Setaria viridis | Green Foxtail | 15 | >95 | 28 | Field |

| Echinochloa crus-galli | Barnyardgrass | 15 | 90-95 | 28 | Field |

| Fallopia convolvulus | Black-bindweed | 10-15 | 85-95 | 21 | Field |

| Galium aparine | Cleavers | 10-15 | >95 | 21 | Field |

Table 2: Efficacy of this compound in Combination with Other Herbicides (Pre-emergence)

| Weed Species | Common Name | Herbicide Combination | % Control | Weeks After Planting (WAP) | Study Type |

| Amaranthus palmeri | Palmer Amaranth | This compound + Isoxaflutole + Atrazine | >90 | 20 | Field |

| Ipomoea hederacea | Ivyleaf Morningglory | This compound + Isoxaflutole + Atrazine | >90 | 20 | Field |

| Abutilon theophrasti | Velvetleaf | This compound + Isoxaflutole + Atrazine | >90 | 20 | Field |

| Urochloa ramosa | Browntop Millet | This compound + Isoxaflutole + Atrazine | 90 | 20 | Field |

Table 3: Absorption and Translocation of 14C-Thiencarbazone-methyl in Vining Weed Species (48 Hours After Treatment)

| Weed Species | Common Name | 14C Absorption (%) |

| Ipomoea hederacea | Ivyleaf Morningglory | 60 |

| Convolvulus arvensis | Field Bindweed | 50 |

| Polygonum convolvulus | Wild Buckwheat | 35 |

| Ipomoea purpurea | Tall Morningglory | 17 |

| Calystegia sepium | Hedge Bindweed | 9 |

Experimental Protocols

The following sections detail the general methodologies employed in the preliminary studies of this compound's herbicidal activity.

Greenhouse Efficacy Studies

Objective: To determine the dose-response of various weed species to this compound under controlled environmental conditions.

Experimental Design:

-

Design: Randomized complete block design with 3-4 replications.

-

Plant Material: Weed seeds were sown in pots (e.g., 10 cm diameter) filled with a commercial potting mix or a mixture of soil, sand, and peat. Plants were grown in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16 hours light).

-

Herbicide Application: this compound was applied at various rates to plants at a specific growth stage (e.g., 2-4 true leaves). Applications were made using a research track sprayer equipped with a flat-fan nozzle, delivering a spray volume of approximately 200-400 L/ha.

-

Data Collection: Herbicidal efficacy was assessed visually at various intervals after treatment (e.g., 7, 14, 21, and 28 DAT) using a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh or dry weight) was often measured at the final assessment by harvesting the above-ground plant material.

-

Data Analysis: Data were subjected to analysis of variance (ANOVA), and dose-response curves were generated to calculate values such as ED50 (the dose required to cause a 50% reduction in a measured parameter).

Field Efficacy Trials

Objective: To evaluate the efficacy of this compound on a range of weed species under natural field conditions and to assess crop safety.

Experimental Design:

-

Design: Randomized complete block design with 3-4 replications.

-

Plot Size: Individual plots were typically in the range of 2 x 5 meters to 3 x 10 meters.

-

Herbicide Application: Herbicides were applied using a backpack sprayer or a tractor-mounted boom sprayer calibrated to deliver a specific spray volume. Applications were made at different crop and weed growth stages for pre- and post-emergence trials.

-

Data Collection: Weed control was assessed visually as a percentage compared to an untreated control at multiple time points after application. Crop injury was also visually rated on a similar percentage scale. In some studies, weed density and biomass were determined from quadrats placed within each plot. Crop yield was often measured at the end of the growing season.

-

Data Analysis: Data were analyzed using ANOVA, and treatment means were separated using appropriate statistical tests (e.g., Fisher's LSD or Tukey's HSD).

Absorption and Translocation Studies

Objective: To quantify the uptake and movement of this compound within susceptible weed species.

Experimental Design:

-

Radiolabeling: 14C-labeled this compound was used to track its movement.

-

Application: A precise amount of the radiolabeled herbicide solution was applied to a specific leaf of the test plants.

-

Harvesting: Plants were harvested at different time points after application (e.g., 24, 48, 72 hours). The treated leaf was often washed with a solution (e.g., acetone:water) to remove unabsorbed herbicide.

-

Quantification: The plants were sectioned into different parts (e.g., treated leaf, other leaves, stem, roots). The amount of 14C in each plant part was quantified using liquid scintillation spectrometry.

-

Visualization: Autoradiography or phosphorimaging was sometimes used to visualize the distribution of the radiolabeled herbicide within the plant.

References

- 1. The SnRK1 Kinase as Central Mediator of Energy Signaling between Different Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Target of Rapamycin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Importance of TOR Kinase in Plant Development [frontiersin.org]

- 6. Snf1-RELATED KINASE1-Controlled C/S1-bZIP Signaling Activates Alternative Mitochondrial Metabolic Pathways to Ensure Plant Survival in Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tour of TOR complex signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mode of Action of Thiencarbazone-Methyl as an ALS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiencarbazone-methyl is a potent herbicidal active ingredient belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3] This guide provides a comprehensive technical overview of the biochemical mechanism, binding site interactions, physiological consequences, and resistance mechanisms associated with this compound. Detailed experimental protocols for studying its effects are also presented, along with visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.[1][3][4] Its efficacy at low application rates makes it a valuable tool in modern agriculture.[2] Chemically, it is identified as methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.[5]

Biochemical Mode of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of this compound stems from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6] ALS is a key enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[7] This pathway is present in plants and microorganisms but absent in animals, conferring a high degree of selectivity and low mammalian toxicity to ALS-inhibiting herbicides.[8]

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the initial, rate-limiting step in this pathway. Specifically, it facilitates the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[6]

// Substrates Pyruvate1 [label="Pyruvate", fillcolor="#F1F3F4"]; Pyruvate2 [label="Pyruvate", fillcolor="#F1F3F4"]; Threonine [label="Threonine", fillcolor="#F1F3F4"]; alphaKetobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4"];

// Enzymes TD [label="Threonine\nDeaminase", shape=ellipse, fillcolor="#FBBC05"]; ALS [label="Acetolactate Synthase\n(ALS / AHAS)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KARI [label="KARI", shape=ellipse, fillcolor="#FBBC05"]; DHAD [label="DHAD", shape=ellipse, fillcolor="#FBBC05"]; BCAT_Val [label="BCAT", shape=ellipse, fillcolor="#FBBC05"]; IPMS [label="IPMS", shape=ellipse, fillcolor="#FBBC05"]; IPMI [label="IPMI", shape=ellipse, fillcolor="#FBBC05"]; IPMD [label="IPMD", shape=ellipse, fillcolor="#FBBC05"]; BCAT_Leu [label="BCAT", shape=ellipse, fillcolor="#FBBC05"]; KARI2 [label="KARI", shape=ellipse, fillcolor="#FBBC05"]; DHAD2 [label="DHAD", shape=ellipse, fillcolor="#FBBC05"]; BCAT_Ile [label="BCAT", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates alphaAcetolactate [label="α-Acetolactate", fillcolor="#F1F3F4"]; dihydroxy_val [label="2,3-Dihydroxy-\nisovalerate", fillcolor="#F1F3F4"]; ketoisovalerate [label="α-Ketoisovalerate", fillcolor="#F1F3F4"]; isopropylmalate [label="α-Isopropylmalate", fillcolor="#F1F3F4"]; isopropylmalate2 [label="β-Isopropylmalate", fillcolor="#F1F3F4"]; ketoisocaproate [label="α-Ketoisocaproate", fillcolor="#F1F3F4"]; acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4"]; dihydroxy_ile [label="α,β-Dihydroxy-β-\nmethylvalerate", fillcolor="#F1F3F4"]; keto_ile [label="α-Keto-β-\nmethylvalerate", fillcolor="#F1F3F4"];

// Products Valine [label="Valine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor TCM [label="this compound", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Connections {Pyruvate1, Pyruvate2} -> ALS [arrowhead=none]; ALS -> alphaAcetolactate; alphaAcetolactate -> KARI; KARI -> dihydroxy_val; dihydroxy_val -> DHAD; DHAD -> ketoisovalerate; ketoisovalerate -> BCAT_Val; BCAT_Val -> Valine;

ketoisovalerate -> IPMS [label="Leucine\nPathway"]; IPMS -> isopropylmalate; isopropylmalate -> IPMI; IPMI -> isopropylmalate2; isopropylmalate2 -> IPMD; IPMD -> ketoisocaproate; ketoisocaproate -> BCAT_Leu; BCAT_Leu -> Leucine;

Threonine -> TD; TD -> alphaKetobutyrate; {alphaKetobutyrate, Pyruvate1} -> ALS [arrowhead=none]; ALS -> acetohydroxybutyrate; acetohydroxybutyrate -> KARI2; KARI2 -> dihydroxy_ile; dihydroxy_ile -> DHAD2; DHAD2 -> keto_ile; keto_ile -> BCAT_Ile; BCAT_Ile -> Isoleucine;

// Inhibition TCM -> ALS [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } end_dot Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway Inhibition.

Binding of this compound to ALS

This compound, like other sulfonylurea and related herbicides, acts as a non-competitive or uncompetitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, near the exit of a channel through which the substrates must pass.[9] This binding event alters the three-dimensional conformation of the enzyme, thereby reducing its affinity for its natural substrates and inhibiting its catalytic activity.[9]

Crystal structure analysis of this compound in complex with Arabidopsis thaliana ALS reveals that it binds in the same pocket as other ALS-inhibiting herbicides.[6] The binding is stabilized by a network of hydrogen bonds and van der Waals interactions with specific amino acid residues within the binding pocket.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values can vary depending on the plant species and the specific assay conditions.

| Compound | Target Enzyme | Organism | Ki (nM) |

| This compound | Acetolactate Synthase (ALS) | Arabidopsis thaliana | 74.7 ± 6.0 |

Table 1: Inhibition Constant (Ki) of this compound.[6]

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound sets off a cascade of physiological events that ultimately lead to plant death.

Depletion of Branched-Chain Amino Acids

The primary consequence of ALS inhibition is the rapid cessation of valine, leucine, and isoleucine synthesis. These amino acids are essential for the production of proteins and other vital cellular components. Their depletion leads to a halt in protein synthesis, which is particularly detrimental in rapidly growing meristematic tissues.

Downstream Signaling Pathways

Amino acid starvation in plants is sensed by a complex signaling network that modulates growth and stress responses. Two key players in this network are the Target of Rapamycin (TOR) and Sucrose non-fermenting-1-Related protein Kinase 1 (SnRK1) signaling pathways.[10][11][12]

-

TOR Kinase: Under nutrient-rich conditions, TOR is active and promotes anabolic processes like protein synthesis and cell growth. Amino acid starvation, as induced by this compound, leads to the inactivation of TOR, thereby shutting down these energy-consuming processes.[13][14]

-

SnRK1 Kinase: Conversely, SnRK1 is activated under conditions of energy and nutrient deprivation. It triggers catabolic processes to remobilize resources and inhibits growth to conserve energy.[15]

The antagonistic action of TOR and SnRK1 forms a central hub for integrating metabolic status with plant growth and development. The depletion of BCAAs by this compound is a strong signal that shifts this balance towards a catabolic, growth-inhibiting state.

// Connections BCAA -> TOR [label="Depletion leads to", style=dashed]; TOR -> TOR_inactive [label="Inactivation"]; BCAA -> SnRK1_active [label="Depletion leads to", style=dashed]; SnRK1 -> SnRK1_active [label="Activation"];

TOR_inactive -> Anabolism [label="Inhibits", arrowhead=tee, color="#EA4335"]; SnRK1_active -> Catabolism [label="Promotes", color="#34A853"]; {Anabolism, Catabolism} -> Growth_Arrest [style=invis]; Anabolism -> Growth_Arrest [arrowhead=none, style=dashed]; Catabolism -> Growth_Arrest [arrowhead=none, style=dashed]; } end_dot Figure 2: Downstream Signaling of ALS Inhibition.

Mechanisms of Resistance to this compound

The extensive use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. The primary mechanism of resistance is target-site modification, involving mutations in the ALS gene.

Target-Site Mutations

Single nucleotide polymorphisms in the ALS gene can result in amino acid substitutions at or near the herbicide-binding site. These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. Several key amino acid positions have been identified where mutations confer resistance to various classes of ALS inhibitors, including:

-

Proline-197 (Pro-197): Substitutions at this position (e.g., to Ser, Thr, Leu, His) are common and often confer high levels of resistance to sulfonylureas and triazolopyrimidines, and can also affect the efficacy of SACT herbicides like this compound.[1][16]

-

Tryptophan-574 (Trp-574): The Trp-574-Leu substitution is known to confer broad cross-resistance to multiple classes of ALS inhibitors.[17][18]

-

Serine-653 (Ser-653): Mutations at this position can also lead to cross-resistance.[17]

The specific amino acid substitution determines the pattern and level of cross-resistance to different ALS-inhibiting herbicide families.

// Connections ALS_S -> Selection [style=invis]; Mutation -> ALS_R; } end_dot Figure 3: Logical Flow of Resistance Development.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on ALS enzyme activity.

Materials:

-

Fresh, young plant tissue (e.g., from a susceptible weed species)

-

Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 µM FAD)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD)

-

This compound stock solution and serial dilutions

-

6 N Sulfuric Acid (H₂SO₄)

-

Creatine (B1669601) solution (0.5% w/v)

-

α-Naphthol solution (5% w/v in 2.5 N NaOH)

-

Microplate reader

Procedure:

-

Enzyme Extraction: a. Homogenize fresh plant tissue in ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Collect the supernatant containing the crude ALS enzyme extract.

-

Assay: a. In a microplate, combine the assay buffer, enzyme extract, and various concentrations of this compound. Include a control with no inhibitor. b. Incubate the plate at 37°C for 60 minutes. c. Stop the reaction by adding 6 N H₂SO₄. d. Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.

-

Color Development: a. Add creatine solution, followed by α-naphthol solution to each well. b. Incubate at 60°C for 15 minutes.

-

Measurement: a. Measure the absorbance at 525 nm.

-

Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.

Whole-Plant Bioassay

This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled conditions.

Materials:

-

Seeds of a susceptible weed species

-

Pots and soil medium

-

Controlled environment chamber or greenhouse

-

This compound formulation and serial dilutions

-

Sprayer

Procedure:

-

Plant Growth: a. Sow seeds in pots and grow them in a controlled environment to a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: a. Prepare a range of this compound concentrations. b. Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer. Include an untreated control.

-

Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for phytotoxicity (e.g., on a 0-100% scale) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. Harvest the above-ground biomass and measure the dry weight.

-

Data Analysis: a. Calculate the percentage of growth reduction relative to the untreated control. b. Plot the percentage of growth reduction against the herbicide dose to determine the GR50 (the dose causing 50% growth reduction).

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids. This mode of action leads to a cascade of physiological events, including the depletion of essential amino acids and the activation of stress-related signaling pathways, ultimately resulting in plant death. The emergence of resistance, primarily through target-site mutations in the ALS gene, underscores the importance of understanding the molecular interactions between the herbicide and its target. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the optimization of this compound's use and the development of novel herbicidal compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Shaping plant development through the SnRK1-TOR metabolic regulators. | Department of Biology [biology.ox.ac.uk]

- 11. dejaegerlab.be [dejaegerlab.be]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. scielo.br [scielo.br]

An In-depth Technical Guide to the Absorption, Translocation, and Metabolism of Thiencarbazone-Methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class. It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, most notably corn and wheat. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in susceptible plants. This guide provides a comprehensive overview of the absorption, translocation, and metabolism of this compound in plants, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflows. The information is intended to support researchers and scientists in understanding the physiological and biochemical interactions of this herbicide with target and non-target plant species.

Absorption

The uptake of this compound into plants can occur through both foliar and root absorption, making it effective as a pre- and post-emergence herbicide.[1]

Foliar Absorption

Following post-emergence application, this compound is absorbed through the leaves of the plant. The extent of foliar absorption varies significantly among different plant species. A study by Leonie et al. (2014) using radiolabeled 14C-thiencarbazone-methyl demonstrated these differences in several vining weed species 48 hours after a foliar microapplication.

| Plant Species | Family | 14C-Thiencarbazone-methyl Absorption (% of Applied) |

| Ivyleaf morningglory (Ipomoea hederacea) | Convolvulaceae | 60% |

| Field bindweed (Convolvulus arvensis) | Convolvulaceae | 50% |

| Wild buckwheat (Polygonum convolvulus) | Polygonaceae | 35% |

| Tall morningglory (Ipomoea purpurea) | Convolvulaceae | 17% |

| Hedge bindweed (Calystegia sepium) | Convolvulaceae | 9% |

Data from Leonie et al. (2014).[2]

Root Absorption

As a pre-emergence herbicide, this compound is also readily absorbed by the roots of susceptible weeds from the soil.[1] Its mobility in soil is classified as 'mobile' to 'moderately mobile', which allows it to be available in the root zone of emerging weeds.

Translocation

Once absorbed, this compound is translocated systemically throughout the plant. Evidence from radiotracer studies indicates that it moves both acropetally (upwards through the xylem) and basipetally (downwards through the phloem).[3] This systemic movement ensures that the herbicide reaches the meristematic tissues, which are the primary sites of action.

By 24 hours after application, 14C-thiencarbazone-methyl can be detected in all parts of the plant.[2] The pattern and extent of translocation, however, are species-specific. For instance, greater translocation has been observed in tall morningglory and wild buckwheat compared to other vining weeds.[2]

Metabolism

The metabolic fate of this compound in plants is a key determinant of its selectivity. Tolerant crops like corn can rapidly metabolize the herbicide into non-toxic compounds, while susceptible weeds have a limited ability to do so.[2]

Metabolic Pathway

The metabolism of this compound in plants proceeds through several key transformations. The primary routes of metabolism involve hydrolysis and demethylation. Key metabolites identified in corn include BYH 18636-N-desmethyl (M07) and BYH 18636-MMT-glucoside (M22).[4] Other identified metabolites in environmental matrices, which may also be relevant in plant metabolism, include BYH18636-carboxylic acid (M01), BYH18636-sulfonamide-carboxylic acid (M03), and BYH18636-sulfonamide (M15).[5]

A postulated metabolic pathway involves the initial hydrolysis of the urea (B33335) group, releasing the thiophene-sulphonamide moiety. This is followed by hydrolysis of the methyl ester to the sulphonamide-carboxylic acid, which can then cyclize to form thienosaccharine. A second pathway involves the hydrolysis of this compound to the MMT derivative (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further degraded.

Metabolic Rate in Different Species

The rate of metabolism is a critical factor in the selectivity of this compound. In tolerant crops such as corn, the herbicide is almost completely metabolized within 48 hours of application. In contrast, susceptible vining weeds show very little to no metabolism of the parent compound within the same timeframe.[2] This differential metabolism prevents the accumulation of the active herbicide at its site of action in tolerant species, thereby conferring selectivity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the absorption, translocation, and metabolism of this compound in plants.

14C-Thiencarbazone-Methyl Absorption and Translocation Study

This protocol is based on methodologies for radiotracer studies with herbicides.

Objective: To quantify the absorption and translocation of this compound in plants.

Materials:

-

14C-labeled this compound of known specific activity

-

Formulated, non-labeled this compound

-

Micropipette

-

Liquid scintillation counter

-

Biological oxidizer

-

Phosphor imager

-

Plant growth chambers or greenhouse facilities

Procedure:

-

Plant Culture: Grow plants to a specified growth stage (e.g., three- to four-leaf stage) in a controlled environment.

-

Treatment Solution Preparation: Prepare a treatment solution containing a mixture of formulated this compound and 14C-thiencarbazone-methyl to achieve a final concentration and specific activity relevant to field application rates.

-

Application: Apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf (the "treated leaf").

-

Harvesting: Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours).

-

Leaf Wash: To determine the amount of non-absorbed herbicide, wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water mixture). The radioactivity in the wash solution is quantified by liquid scintillation counting.

-

Plant Sectioning: Divide the harvested plants into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Quantification of Translocation: Dry and combust the different plant sections in a biological oxidizer. The resulting 14CO2 is trapped and the radioactivity is quantified using a liquid scintillation counter.

-

Visualization of Translocation: Press the whole plant and expose it to a phosphor imaging screen for a set period. The screen is then scanned to create a visual representation of the distribution of the radiolabel throughout the plant.

References

- 1. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species | Weed Science | Cambridge Core [cambridge.org]

- 2. This compound Efficacy, Absorption, Translocation, and Metabolism in Vining Weed Species [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Determination of this compound and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Thiencarbazone-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide thiencarbazone-methyl. The information is compiled from various scientific studies and regulatory assessments, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Physicochemical Properties

This compound is a selective, systemic herbicide used for the control of grass and broadleaf weeds.[1] Its environmental behavior is influenced by its physicochemical properties, which are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylate | [2] |

| CAS Number | 317815-83-1 | [2] |

| Molecular Formula | C₁₂H₁₄N₄O₇S₂ | [3] |

| Molecular Weight | 390.4 g/mol | [3] |

| Water Solubility | 436 mg/L (at 20°C, pH 7) | [4] |

| Vapor Pressure | 8.8 x 10⁻¹⁴ Pa (at 20°C) | [5] |

| log Kow (Octanol-Water Partition Coefficient) | -1.98 (at pH 7, 20°C) | [6] |

| pKa (Dissociation Constant) | 3.0 | [7] |

Environmental Degradation Pathways

This compound degrades in the environment through a combination of biotic and abiotic processes. The primary routes of degradation are aerobic soil metabolism and anaerobic aquatic metabolism.[5] It is stable to photolysis in both soil and water and hydrolyzes slowly at environmentally relevant pH levels.[4][5]

The degradation of this compound involves several key transformation products. The initial steps can include the hydrolysis of the urea (B33335) group, releasing the thiophene-sulphonamide moiety, or hydrolysis of the methyl ester to form the corresponding carboxylic acid.[8] Further degradation can lead to the formation of various metabolites, including BYH 18636-sulfonamide-carboxylic acid, BYH 18636-MMT, and ultimately mineralization to carbon dioxide.[5]

Below is a DOT script representation of the proposed degradation pathway of this compound in the environment.

Proposed degradation pathway of this compound.

Quantitative Data on Environmental Fate

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Degradation Half-lives (DT₅₀)

| Medium/Condition | DT₅₀ (days) | Reference |

| Aerobic Soil | 3.2 - 55 | [5] |

| Aerobic Soil (Typical) | 11.6 | [4] |

| Aerobic Soil (Lab at 20°C) | 51.5 | [4] |

| Anaerobic Soil | 108 | [9] |

| Aerobic Aquatic | 18 - 28 | [9] |

| Hydrolysis (pH 4) | Stable | [4] |

| Hydrolysis (pH 7) | 147 | [4] |

| Hydrolysis (pH 9) | 134 | [4] |

| Aqueous Photolysis | Stable | [5] |

| Soil Photolysis | Stable | [5] |

Table 2: Soil Adsorption and Mobility

| Soil Type | Koc (mL/g) | Mobility Class | Reference |

| Various Soils | 59.9 - 236 | Mobile to Moderately Mobile | [5] |

| - | 46.4 | Moderately to Highly Mobile | [4] |

Experimental Protocols

The environmental fate of this compound has been assessed using standardized methodologies, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

Methodology:

-